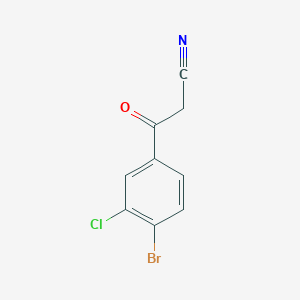
3-(4-Bromo-3-chlorophenyl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-3-chlorophenyl)-3-oxopropanenitrile is an organic compound with a complex structure that includes both bromine and chlorine atoms attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-chlorophenyl)-3-oxopropanenitrile typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromo-3-chlorophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 3-(4-Bromo-3-chlorophenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(4-Bromo-3-chlorophenyl)-3-aminopropanenitrile.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(4-Bromo-3-chlorophenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-3-chlorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-3-chlorophenylboronic acid
- 4-Bromo-3-chlorophenylmethanone
- 4-Bromo-3-chlorophenylamine
Uniqueness
3-(4-Bromo-3-chlorophenyl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms in the phenyl ring, along with the nitrile and ketone groups, makes this compound versatile for various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H5BrClNO |
|---|---|
Peso molecular |
258.50 g/mol |
Nombre IUPAC |
3-(4-bromo-3-chlorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H5BrClNO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5H,3H2 |
Clave InChI |
CKUIAVYLDDBBNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)CC#N)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopropyl-[2-methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718402.png)
![3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric Acid](/img/structure/B13718405.png)
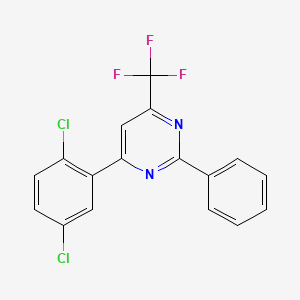
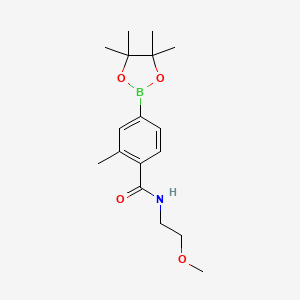

![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester Hydrochloride](/img/structure/B13718433.png)
![6-Methoxy-7-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13718440.png)
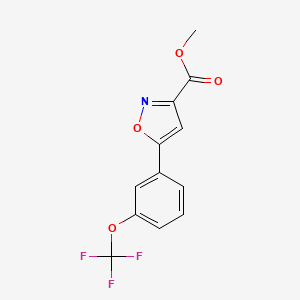
![N-[(2R,3R,4R,5S,6R)-2-(2-azidoethoxy)-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13718445.png)
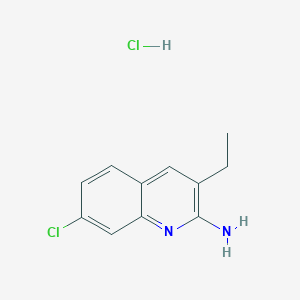
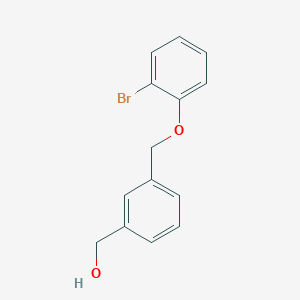
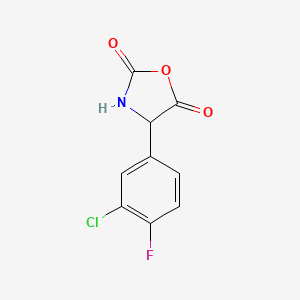
![4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718481.png)
